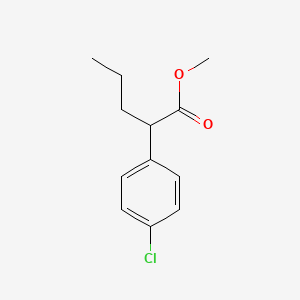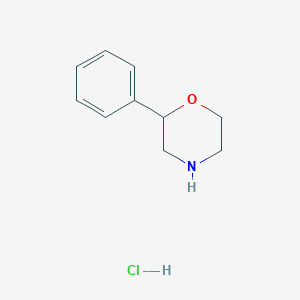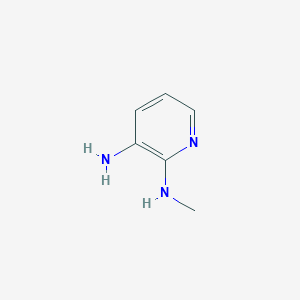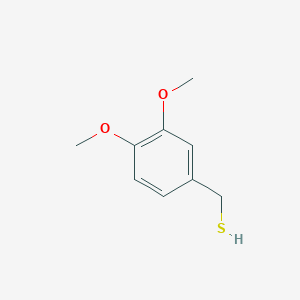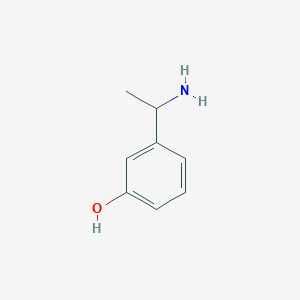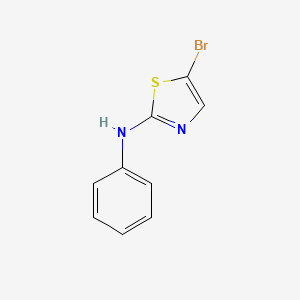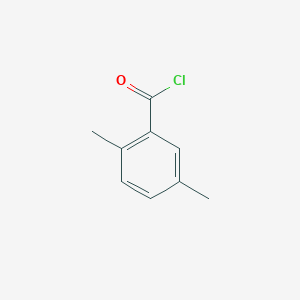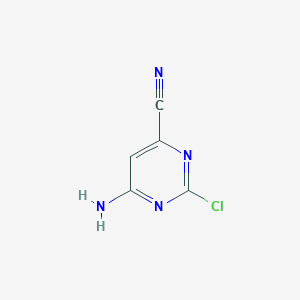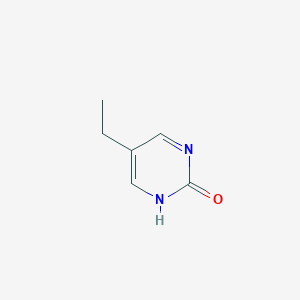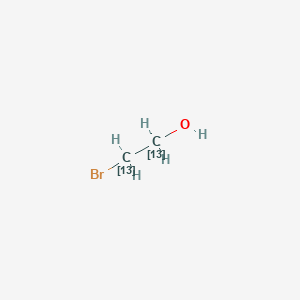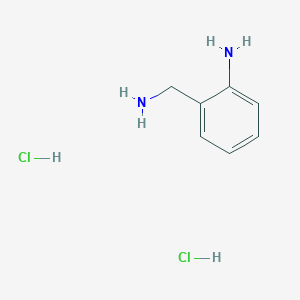
5-氯-1,2,3,4-四氢异喹啉
描述
5-Chloro-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C9H10ClN. It belongs to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline.
科学研究应用
5-Chloro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
Target of Action
5-Chloro-1,2,3,4-tetrahydroisoquinoline (5-CTIQ) is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq-based compounds, including 5-ctiq, are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point (276°c at 760 mmhg) and density (1162±006 g/cm3), may influence its pharmacokinetic properties .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that 5-CTIQ may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-CTIQ. For instance, the compound should be stored at -20°C in a sealed storage, away from moisture, to maintain its stability
生化分析
Biochemical Properties
5-Chloro-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This interaction can lead to the inhibition of monoamine oxidase, thereby affecting neurotransmitter levels in the brain . Additionally, 5-Chloro-1,2,3,4-tetrahydroisoquinoline can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Cellular Effects
The effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to influence neurotransmitter levels by inhibiting monoamine oxidase, leading to altered neurotransmission and potential neuroprotective effects . In other cell types, 5-Chloro-1,2,3,4-tetrahydroisoquinoline can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-Chloro-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. One key mechanism is the inhibition of monoamine oxidase, which leads to increased levels of neurotransmitters such as dopamine and serotonin . This inhibition occurs through the binding of 5-Chloro-1,2,3,4-tetrahydroisoquinoline to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, this compound can interact with receptors and other proteins, modulating their activity and influencing downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 5-Chloro-1,2,3,4-tetrahydroisoquinoline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential neuroprotective effects, as well as changes in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective effects, potentially due to the inhibition of monoamine oxidase and the resulting increase in neurotransmitter levels . At higher doses, 5-Chloro-1,2,3,4-tetrahydroisoquinoline can exhibit toxic effects, including neurotoxicity and adverse effects on cellular function . These threshold effects highlight the importance of dosage considerations in research and potential therapeutic applications.
Metabolic Pathways
5-Chloro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, the interaction of 5-Chloro-1,2,3,4-tetrahydroisoquinoline with monoamine oxidase can impact the metabolism of neurotransmitters, leading to altered levels of dopamine, serotonin, and other related compounds .
Transport and Distribution
The transport and distribution of 5-Chloro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are influenced by various factors. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that 5-Chloro-1,2,3,4-tetrahydroisoquinoline can accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .
Subcellular Localization
The subcellular localization of 5-Chloro-1,2,3,4-tetrahydroisoquinoline is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the interaction of 5-Chloro-1,2,3,4-tetrahydroisoquinoline with mitochondrial proteins can influence mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions: 5-Chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as esters or amides.
Reduction: It can undergo reduction reactions to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) catalyzed by selenium dioxide (SeO2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can be further utilized in synthetic organic chemistry .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chlorine atom.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated analog with different reactivity and biological properties.
6-Chloro-1,2,3,4-tetrahydroisoquinoline: Another chlorinated derivative with a different substitution pattern.
Uniqueness: 5-Chloro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOZWCJUZQXMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503775 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73075-43-1 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


